Kinetin-9-glucoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

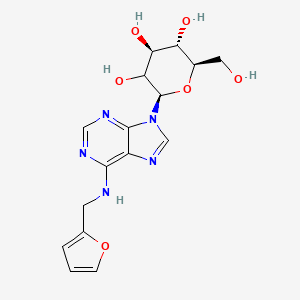

Kinetin-9-glucoside is a cytokinin, a class of plant hormones that play a crucial role in cell division, growth, and development. This compound is a glucoside derivative of kinetin, where a glucose molecule is attached to the nitrogen atom at the 9th position of the adenine ring. This compound is known for its role in regulating various physiological processes in plants, including cell division, differentiation, and response to environmental stimuli .

Preparation Methods

Synthetic Routes and Reaction Conditions

Kinetin-9-glucoside can be synthesized through the reaction of kinetin with UDP-D-glucose, catalyzed by a UDP glycosyltransferase enzyme . The reaction conditions typically involve an aqueous medium at a controlled pH and temperature to facilitate the enzymatic activity.

Industrial Production Methods

Industrial production of this compound involves biotechnological approaches, utilizing genetically engineered microorganisms or plant cell cultures that express the necessary glycosyltransferase enzymes. These systems are optimized for high yield and purity of the product, often involving fermentation processes followed by purification steps such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Kinetin-9-glucoside undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.

Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its activity.

Substitution: Substitution reactions can occur at the glucose moiety or the adenine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under mild conditions to prevent degradation of the compound.

Reduction: Reducing agents such as sodium borohydride are used under controlled conditions to achieve selective reduction.

Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired modification.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities and applications.

Scientific Research Applications

Kinetin-9-glucoside has a wide range of scientific research applications:

Mechanism of Action

Kinetin-9-glucoside exerts its effects by binding to cytokinin receptors in plant cells, triggering a cascade of signaling events that regulate gene expression and physiological responses . In mammalian cells, this compound has been shown to mitigate oxidative stress by interacting with specific cellular targets such as adenine phosphoribosyltransferase and adenosine receptors . These interactions help protect cells from oxidative damage

Biological Activity

Kinetin-9-glucoside (Kin9G) is a cytokinin that has garnered attention for its potential biological activities, particularly in plant physiology and neuroprotection. This article provides a comprehensive overview of the biological activity of Kin9G based on diverse research findings, including data tables and case studies.

Overview of this compound

This compound is a glycosylated form of kinetin, a plant hormone involved in various physiological processes such as cell division, growth regulation, and senescence. The glucosylation process typically renders cytokinins less active than their free bases; however, recent studies have indicated that Kin9G may possess significant biological activities.

Neuroprotective Effects

Recent research has demonstrated that Kin9G exhibits neuroprotective properties. A study involving SH-SY5Y neuronal cells showed that Kin9G reduced cell death induced by glutamate (Glu), a model for oxidative stress-related neurodegeneration. The results indicated a reduction in lactate dehydrogenase (LDH) release, suggesting that Kin9G mitigates oxidative stress and apoptosis in neuronal cells. Specifically, the study reported that treatment with Kin9G at concentrations of 1 µM resulted in a cell death rate reduction to 92.2% ± 1.06% compared to controls exposed to Glu alone .

Plant Growth and Development

Kin9G also plays a role in plant growth regulation. It has been shown to influence shoot regeneration and delay leaf senescence in various plant species. In bioassays conducted on soybean callus, Kin9G demonstrated growth-promoting effects, although its activity was generally lower than that of free cytokinins .

Comparative Biological Activity

The biological activity of Kin9G can be compared with other cytokinins and their glucosides. The following table summarizes the effects observed in various studies:

| Compound | Activity Type | Concentration | Effect on Cell Viability (%) |

|---|---|---|---|

| Kinetin (Kin) | Neuroprotection | 1 µM | 79.9 ± 3.44 |

| This compound | Neuroprotection | 1 µM | 92.2 ± 1.06 |

| tZ N9-glucoside | Growth Promotion | Variable | Moderate activity |

| iP N9-glucoside | Leaf Senescence Delay | Variable | Limited activity |

Case Studies

- Neuroprotection Study : In an investigation using SH-SY5Y cells, Kin9G was shown to significantly reduce cell death caused by Glu-induced oxidative stress. The study highlighted the compound's ability to modulate apoptotic pathways and reduce superoxide radical production .

- Plant Regeneration : A study focusing on plant regeneration found that Kin9G, while less effective than its free base counterparts, still contributed positively to shoot regeneration processes in vitro .

- Hormonal Crosstalk : Another study explored the metabolic pathways of kinetin in plant roots, revealing that Kin9G is converted into active forms such as cis-zeatin, which then regulates various hormonal responses related to growth and development .

Properties

Molecular Formula |

C16H19N5O6 |

|---|---|

Molecular Weight |

377.35 g/mol |

IUPAC Name |

(2R,4S,5S,6R)-2-[6-(furan-2-ylmethylamino)purin-9-yl]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C16H19N5O6/c22-5-9-11(23)12(24)13(25)16(27-9)21-7-20-10-14(18-6-19-15(10)21)17-4-8-2-1-3-26-8/h1-3,6-7,9,11-13,16,22-25H,4-5H2,(H,17,18,19)/t9-,11-,12+,13?,16-/m1/s1 |

InChI Key |

OYLTWZIEBYEQGY-XSINZLFSSA-N |

Isomeric SMILES |

C1=COC(=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4C([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Canonical SMILES |

C1=COC(=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(C(O4)CO)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.